

Ethyl Vinyl Ketone: A Technical Guide to its Structure, Properties, and Biological Interactions

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Compound of Interest		
Compound Name:	Ethyl vinyl ketone	
Cat. No.:	B1663982	Get Quote

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Abstract

Ethyl vinyl ketone (EVK), a reactive α,β -unsaturated ketone, is a compound of significant interest due to its presence in various natural and anthropogenic sources and its utility as a chemical intermediate. This technical guide provides a comprehensive overview of the structure, molecular weight, and physicochemical properties of **ethyl vinyl ketone**. It details its toxicological profile, particularly its genotoxicity, and explores its role in biological signaling pathways. This document also includes synthesized experimental protocols for its preparation and analysis, offering a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

Ethyl vinyl ketone, systematically named pent-1-en-3-one, is an organic compound with the molecular formula $C_5H_8O.[1]$ Its structure features a five-carbon chain containing a ketone functional group and a terminal double bond. The conjugation of the double bond with the carbonyl group makes it a reactive Michael acceptor.

Table 1: Chemical Identifiers for Ethyl Vinyl Ketone



Identifier	Value	
IUPAC Name	pent-1-en-3-one[2]	
Synonyms	Ethyl vinyl ketone, EVK, 1-Penten-3-one, Vinyl ethyl ketone[1][3]	
CAS Number	1629-58-9[1][3][4]	
Molecular Formula	C ₅ H ₈ O[1][4]	
Molecular Weight	84.12 g/mol [1][5]	
SMILES	CCC(=O)C=C[2][5]	
InChI Key	JLIDVCMBCGBIEY-UHFFFAOYSA-N[2][3]	

Physicochemical Properties

Ethyl vinyl ketone is a flammable, volatile liquid with a characteristic pungent odor.[1] It is sparingly soluble in water but soluble in most organic solvents.[1] Due to its reactive nature, it can polymerize, especially when exposed to heat or alkali, and is often supplied with stabilizers like hydroquinone or BHT.[1]

Table 2: Physicochemical Data for Ethyl Vinyl Ketone

Property	Value	
Appearance	Colorless to amber liquid[6]	
Odor	Pungent, mustard-like[1]	
Density	0.845 g/mL at 25 °C[5]	
Boiling Point	103-104 °C at 760 mmHg[6]	
Flash Point	-6 °C (21.2 °F)[6]	
Refractive Index	1.419 at 20 °C[5]	
Solubility	Insoluble in water; soluble in most organic solvents[1]	



Synthesis and Purification Experimental Protocol: Synthesis via Ethylene and Carbon Monoxide

This protocol is adapted from a patented method for the synthesis of **ethyl vinyl ketone**.[5]

Objective: To synthesize **ethyl vinyl ketone** with high selectivity from ethylene and carbon monoxide.

Materials:

- Ethylene
- · Carbon monoxide
- Benzene (solvent)
- Cuprous trifluoroacetate (catalyst)
- · High-pressure reactor

Procedure:

- Charge the high-pressure reactor with 30 g of benzene.
- Add 0.27 g of cuprous trifluoroacetate to the solvent.
- Introduce 16 g of ethylene and 2 g of carbon monoxide into the reactor.
- Seal the reactor and begin stirring the mixture.
- Heat the reactor to a temperature of 166-168°C. The pressure will initially be around 2,800 psig.
- Maintain the reaction for 16 hours. A drop in pressure to approximately 2,200 psig should be observed.



- After the reaction period, cool the reactor to room temperature and carefully vent any remaining gases.
- The product mixture can be analyzed by gas chromatography to determine conversion and selectivity.
- Isolate the **ethyl vinyl ketone** from the reaction mixture by fractional distillation.

Experimental Protocol: Purification by Reduced Pressure Distillation

This is a general procedure for the purification of reactive vinyl ketones, adapted from methods for methyl vinyl ketone.

Objective: To purify crude **ethyl vinyl ketone** while minimizing polymerization.

Materials:

- Crude ethyl vinyl ketone
- Anhydrous potassium carbonate (drying agent)
- Hydroquinone (stabilizer)
- Vacuum distillation apparatus

Procedure:

- Dry the crude ethyl vinyl ketone over anhydrous potassium carbonate for at least 30 minutes with cooling.
- Filter the dried liquid to remove the drying agent.
- Add a small amount of hydroquinone to the filtered liquid to inhibit polymerization during distillation.
- Set up the vacuum distillation apparatus. Ensure all glassware is dry.



- Transfer the stabilized **ethyl vinyl ketone** to the distillation flask.
- Begin the distillation under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure (e.g., 38 °C at 60 mmHg).[1]
- Collect the purified **ethyl vinyl ketone** in a receiving flask cooled in an ice bath.
- Store the purified product at a low temperature (2-8°C) in a tightly sealed container with a stabilizer.

Analytical Methods

Experimental Protocol: Quantification by Reverse-Phase HPLC

This protocol provides a general framework for the analysis of **ethyl vinyl ketone** using RP-HPLC, based on established methods for similar compounds.[7]

Objective: To quantify the concentration of **ethyl vinyl ketone** in a sample.

Materials and Equipment:

- HPLC system with a UV detector
- Newcrom R1 or similar C18 reverse-phase column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or formic acid (for MS compatibility)
- Ethyl vinyl ketone standard

Chromatographic Conditions:

Column: Newcrom R1 or equivalent C18 column.



- Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid can be added to control pH. For LC-MS applications, replace phosphoric acid with formic acid.[7] The exact gradient should be optimized for the specific application.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength appropriate for the chromophore.
- Injection Volume: Dependent on concentration, typically 5-20 μL.

Procedure:

- Standard Preparation: Prepare a stock solution of ethyl vinyl ketone of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dilute the sample containing **ethyl vinyl ketone** in the mobile phase to a concentration that falls within the range of the calibration standards.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Generate a calibration curve by plotting the peak area of the standards
 against their concentration. Determine the concentration of **ethyl vinyl ketone** in the
 samples by interpolating their peak areas on the calibration curve.

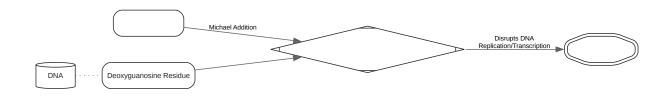
Toxicology and Genotoxicity

Ethyl vinyl ketone is recognized as a toxic and genotoxic compound.[1][8] It is a strong irritant to the eyes, mucous membranes, and respiratory tract.[1]

Genotoxicity Mechanism

The genotoxicity of **ethyl vinyl ketone** stems from its ability to form adducts with DNA.[8] As an α,β -unsaturated ketone, it acts as a Michael acceptor, reacting with nucleophilic sites on DNA bases. Studies have shown that it preferentially reacts with the guanine moiety of deoxyguanosine.[8] This interaction leads to the formation of several types of adducts, which can disrupt DNA replication and transcription, leading to mutations.[8]





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Caption: Mechanism of **Ethyl Vinyl Ketone** Genotoxicity.

Table 3: Summary of Toxicological Data for Ethyl Vinyl Ketone

Endpoint	Species	Route	Value
LD50	Mouse	Intravenous	56 mg/kg[1]
Genotoxicity	E. coli (SOS Chromotest)	In vitro	Weakly genotoxic[9]
Mutagenicity	S. typhimurium TA100	In vitro	Distinctly mutagenic[9]
Inhalation Toxicity	Rat, Mouse	Inhalation	Nasal cavity is the major target organ; causes epithelial necrosis and metaplasia.[4][10]

Biological Signaling Pathways

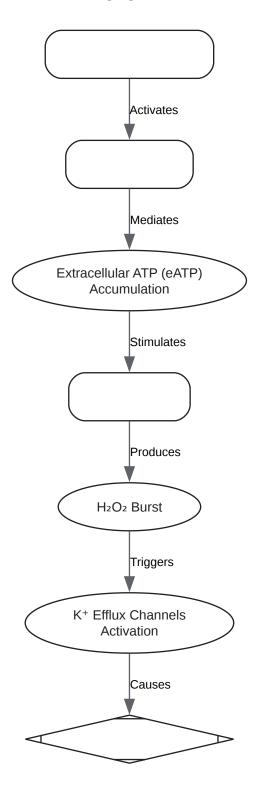
Recent research has identified a role for **ethyl vinyl ketone** in plant signaling pathways. Specifically, in Arabidopsis, EVK has been shown to induce stomatal closure.

EVK-Induced Stomatal Closure in Arabidopsis

Ethyl vinyl ketone, as a reactive electrophilic substance, triggers a signaling cascade in the guard cells of Arabidopsis stomata.[11] This process involves the accumulation of extracellular ATP (eATP), which is dependent on the MRP4 transporter. The increase in eATP subsequently



leads to a burst of hydrogen peroxide (H₂O₂), produced by NADPH oxidases (RBOHD/F). This oxidative signal then activates K⁺ efflux channels, leading to a loss of turgor pressure in the guard cells and resulting in stomatal closure.[11]



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Caption: EVK-Induced Stomatal Closure Signaling Pathway.

Conclusion

Ethyl vinyl ketone is a multifaceted compound with important implications for both industrial chemistry and biological sciences. Its well-defined structure and physicochemical properties make it a useful synthetic building block. However, its reactivity also underlies its significant toxicological and genotoxic effects, which are of primary concern for drug development professionals and researchers in toxicology. The elucidation of its role in specific biological signaling pathways, such as stomatal regulation in plants, opens new avenues for research into the effects of reactive electrophilic substances on biological systems. The experimental protocols provided herein offer a practical resource for the synthesis, purification, and analysis of this compound, facilitating further investigation into its properties and interactions.

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